1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Overview
Description
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, also known as MI-63, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-63 has been shown to exhibit potent anti-tumor activity by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival.
Mechanism of Action
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole exerts its anti-tumor activity by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of PI3K, Akt, mTOR, JAK2, and STAT3, which are all important signaling molecules that are involved in cancer cell growth and survival. 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has also been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models of cancer. 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its potent anti-tumor activity in various cancer cell lines. It has been shown to exhibit activity against both solid tumors and hematological malignancies. Another advantage of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its ability to inhibit several key signaling pathways that are involved in cancer cell growth and survival. However, one of the limitations of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole. One potential direction is the development of more potent analogs of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole that exhibit improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the combination of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole could provide new insights into the development of novel cancer therapies.
Scientific Research Applications
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including leukemia, breast cancer, and colon cancer. 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been shown to inhibit the activity of several key signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway.
properties
IUPAC Name |
3-methylsulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)13-7-6-12-9-5-3-2-4-8(9)11-10(12)13/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYQRVIKCESCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN2C1=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783984 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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